4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The structure of this compound consists of a benzyl group attached to a benzamide moiety, with a 1,3,4-thiadiazole ring substituted at the 2-position with a methyl group.
Scientific Research Applications
Mechanism of Action
Target of Action
The primary target of 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is carbonic anhydrase IX . Carbonic anhydrases are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions .
Mode of Action
The compound interacts with carbonic anhydrase IX, inhibiting its activity . This interaction is likely due to the compound’s ability to bind to the enzyme’s active sites . The exact nature of these interactions and the resulting changes in the enzyme’s function are still under investigation.
Biochemical Pathways
The inhibition of carbonic anhydrase IX can affect various biochemical pathways. For instance, it can disrupt the balance of carbon dioxide and bicarbonate ions in the cell, which can have downstream effects on processes such as pH regulation and ion transport .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability
Result of Action
The inhibition of carbonic anhydrase IX by this compound can lead to a variety of molecular and cellular effects. For example, it can induce apoptosis in cancer cells . In a study, the compound showed significant anti-proliferative effectiveness against two cancer cell lines (U87 and HeLa) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the compound’s ability to inhibit carbonic anhydrase IX . Additionally, factors such as temperature and light exposure could potentially affect the compound’s stability.
Future Directions
The future directions for the research on 1,3,4-thiadiazole derivatives could involve further exploration of their potential as anticancer agents . Additionally, modifications to the structure of known derivatives with documented activity could lead to the discovery of new compounds with enhanced therapeutic potential .
Preparation Methods
The synthesis of 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of thiosemicarbazide with various reagents to form the 1,3,4-thiadiazole ring . One common method involves the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Comparison with Similar Compounds
4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can be compared with other 1,3,4-thiadiazole derivatives, such as:
2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: This compound also exhibits significant biological activities, including antimicrobial and anticancer properties.
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives: These compounds have shown potent anticancer activities, particularly against HeLa cancer cells.
The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with multiple molecular targets, making it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-12-19-20-17(22-12)18-16(21)15-9-7-14(8-10-15)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REJDVOOWDZGXDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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